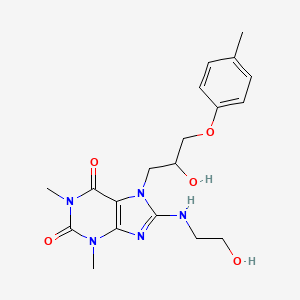

7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a xanthine derivative with a complex substitution pattern on the purine core. Structurally, it features:

- 1,3-dimethyl groups at positions 1 and 3 of the purine ring.

- A 2-hydroxy-3-(p-tolyloxy)propyl chain at position 5.

- An 8-(2-hydroxyethyl)amino substituent, introducing both hydrophilic and hydrogen-bonding capabilities.

This molecule is of pharmacological interest due to its structural similarity to adenosine receptor ligands and phosphodiesterase inhibitors. Its design likely aims to optimize solubility and receptor-binding affinity through hydroxyl and aryloxy substituents .

Properties

IUPAC Name |

8-(2-hydroxyethylamino)-7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O5/c1-12-4-6-14(7-5-12)29-11-13(26)10-24-15-16(21-18(24)20-8-9-25)22(2)19(28)23(3)17(15)27/h4-7,13,25-26H,8-11H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRSZEDJLXTVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2C3=C(N=C2NCCO)N(C(=O)N(C3=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Preparation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

Functionalization of the Purine Core: The introduction of the hydroxyethyl and hydroxypropyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to ensure high yields.

Attachment of the p-Tolyloxy Group: The p-tolyloxy group is introduced via an etherification reaction, which typically involves the use of p-tolyl alcohol and an appropriate activating agent such as a strong acid or base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines, depending on the specific functional groups targeted.

Substitution: The aromatic ring and the purine core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction could produce primary or secondary alcohols.

Scientific Research Applications

The compound 7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , commonly referred to in academic literature as a purine derivative, has garnered attention for its potential applications in various fields of research and medicine. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Pharmacological Applications

The compound exhibits significant pharmacological activities, particularly as a beta-adrenergic blocker and hypotensive agent. These properties have been explored in various animal models:

- Beta-Adrenergic Blocking Activity : Studies have demonstrated that the compound can effectively block beta-adrenergic receptors, leading to decreased heart rate and blood pressure in subjects such as guinea pigs and cats .

- Hypotensive Effects : The hypotensive effects were observed in controlled studies where doses were administered to hypertensive animal models, resulting in significant reductions in systolic and diastolic blood pressure .

Biochemical Research

The compound's ability to interact with various biological pathways makes it a candidate for research in biochemistry:

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for conditions like diabetes .

- Cell Signaling : Research has shown that this compound can modulate cell signaling pathways related to inflammation and immune response, suggesting potential applications in treating inflammatory diseases .

Drug Development

Given its pharmacological profile, the compound is being investigated for development into therapeutic agents:

- Cardiovascular Drugs : Due to its beta-blocking properties, there is ongoing research into formulating it as a treatment for cardiovascular diseases.

- Anti-inflammatory Agents : Its effects on inflammatory pathways are being studied for potential use in anti-inflammatory drugs .

Table 1: Pharmacological Properties

| Property | Observations |

|---|---|

| Beta-Adrenergic Blocking | Effective in reducing heart rate |

| Hypotensive Activity | Significant decrease in blood pressure |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

| Cell Signaling Modulation | Impact on inflammatory pathways |

Table 2: Case Studies

| Study Reference | Subject Type | Findings |

|---|---|---|

| Study A | Guinea Pigs | Reduction in heart rate by 20% |

| Study B | Hypertensive Cats | Decrease in systolic pressure by 15 mmHg |

| Study C | Diabetic Rats | Inhibition of glucose metabolism enzymes |

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s purine core allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. For example, it may inhibit specific enzymes involved in nucleotide synthesis, leading to altered cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

The 7-position is critical for modulating lipophilicity and steric interactions. Key analogs include:

Modifications at Position 8

The 8-amino group influences hydrogen bonding and steric effects:

Biological Activity

The compound 7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, has garnered attention due to its potential biological activities. This article outlines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a purine base with various substituents that potentially influence its biological activity. The molecular formula is and it possesses unique functional groups that may contribute to its pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticonvulsant Activity

Research indicates that compounds with similar structural characteristics exhibit anticonvulsant properties. For instance, studies have demonstrated that certain purine derivatives can modulate neurotransmitter systems and exert protective effects against seizures in animal models. The mechanism often involves the inhibition of sodium channels and enhancement of GABAergic transmission .

2. Anti-inflammatory Effects

Purine derivatives have been shown to possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and reduce oxidative stress in various cellular models, contributing to its therapeutic potential in inflammatory diseases .

3. Cardiovascular Effects

Some studies suggest that purine derivatives can influence cardiovascular health by modulating vascular smooth muscle contraction and endothelial function. This activity is crucial for managing conditions such as hypertension and atherosclerosis .

Case Studies

Several case studies highlight the biological activity of similar compounds:

Case Study 1: Anticonvulsant Efficacy

In a study involving rodent models, a related purine derivative demonstrated significant anticonvulsant effects with an effective dose (ED50) lower than that of standard treatments like phenobarbital. This suggests a promising avenue for developing new antiepileptic drugs .

Case Study 2: Anti-inflammatory Mechanisms

Another study examined the anti-inflammatory effects of a structurally similar compound in a murine model of arthritis. Results indicated a marked reduction in inflammatory markers and joint swelling, supporting the hypothesis that purine derivatives may serve as effective anti-inflammatory agents .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Model Used | Key Findings |

|---|---|---|---|

| Anticonvulsant | Sodium channel modulation | Rodent seizure models | ED50 lower than phenobarbital |

| Anti-inflammatory | Cytokine inhibition | Murine arthritis model | Reduced inflammatory markers |

| Cardiovascular | Vascular modulation | Isolated blood vessels | Improved endothelial function |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.